1-Bromo-2-(2-methylbenzyl)benzene
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Overview
Description
1-Bromo-2-(2-methylbenzyl)benzene is an organic compound with the molecular formula C14H13Br. It is a derivative of benzene, where a bromine atom is attached to the benzene ring, and a 2-methylbenzyl group is also attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-methylbenzyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 2-methylbenzylbenzene. The reaction typically uses bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(2-methylbenzyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of compounds like 2-methylbenzylphenol or 2-methylbenzylamine.
Oxidation: Formation of 2-methylbenzoic acid or 2-methylbenzaldehyde.
Reduction: Formation of 2-methylbenzylbenzene.
Scientific Research Applications
1-Bromo-2-(2-methylbenzyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It can be used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic potential.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-methylbenzyl)benzene in chemical reactions involves the interaction of the bromine atom and the 2-methylbenzyl group with various reagents. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The 2-methylbenzyl group can undergo various transformations, including oxidation and reduction, depending on the reaction conditions.
Comparison with Similar Compounds
Bromobenzene (C6H5Br): A simpler aryl bromide with a single bromine atom attached to the benzene ring.
1-Bromo-2-methylbenzene (C7H7Br): A compound with a bromine atom and a methyl group attached to the benzene ring.
2-Bromo-1-methylbenzene (C7H7Br): Another isomer with the bromine and methyl groups in different positions on the benzene ring.
Uniqueness: 1-Bromo-2-(2-methylbenzyl)benzene is unique due to the presence of both a bromine atom and a 2-methylbenzyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various chemical syntheses and applications.
Properties
IUPAC Name |
1-bromo-2-[(2-methylphenyl)methyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-11-6-2-3-7-12(11)10-13-8-4-5-9-14(13)15/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUONNNIHIDVOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00748596 |
Source
|
Record name | 1-Bromo-2-[(2-methylphenyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00748596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88521-08-8 |
Source
|
Record name | 1-Bromo-2-[(2-methylphenyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00748596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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